![molecular formula C7H17O3PSe B14414152 Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester CAS No. 80436-45-9](/img/structure/B14414152.png)
Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester is a chemical compound with the molecular formula C7H17O3PSe It is characterized by the presence of a phosphonic acid group, a methylseleno group, and diethyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable methylseleno-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of catalysts and specific reaction temperatures and pressures are critical factors in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The methylseleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form phosphonic acid derivatives with different oxidation states.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include selenoxide and selenone derivatives, reduced phosphonic acids, and substituted phosphonic acid esters.
Applications De Recherche Scientifique
Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and cellular receptors. The methylseleno group can undergo redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive enzymes. The phosphonic acid group can interact with metal ions and other biomolecules, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylphosphonic acid, diethyl ester: Similar in structure but lacks the methylseleno group.
Diethyl ethylphosphonate: Another related compound with similar ester groups but different functional groups.
Diethyl ethanephosphonate: Shares the phosphonic acid ester structure but differs in the alkyl groups attached.
Uniqueness
Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester is unique due to the presence of the methylseleno group, which imparts distinct chemical and biological properties. This group allows the compound to participate in redox reactions and interact with biological systems in ways that similar compounds without the methylseleno group cannot.
Propriétés
Numéro CAS |
80436-45-9 |
|---|---|
Formule moléculaire |
C7H17O3PSe |
Poids moléculaire |
259.15 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-1-methylselanylethane |
InChI |
InChI=1S/C7H17O3PSe/c1-5-9-11(8,10-6-2)7(3)12-4/h7H,5-6H2,1-4H3 |
Clé InChI |
SIJBHIXPLIDSSZ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C)[Se]C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


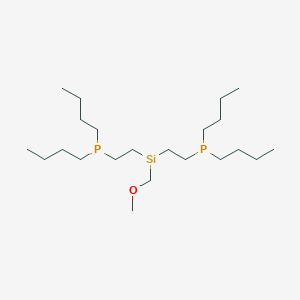
![2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14414077.png)
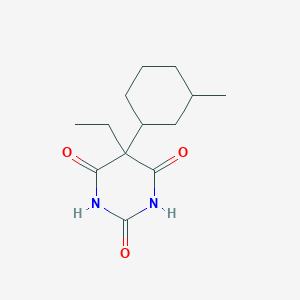


![6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine](/img/structure/B14414116.png)
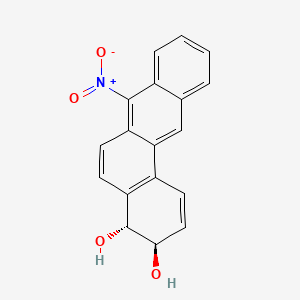
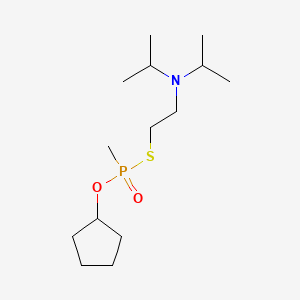


![[4-(Octadecyloxy)phenyl]acetonitrile](/img/structure/B14414135.png)
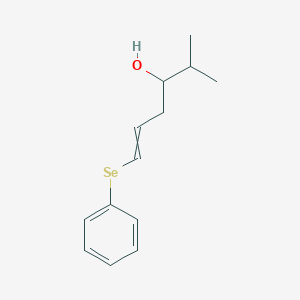

![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)
